Product packaging for Ozanimod Hydrochloride(Cat. No.:CAS No. 1618636-37-5)

Ozanimod Hydrochloride

Cat. No.: B8819272
CAS No.: 1618636-37-5
M. Wt: 440.9 g/mol
InChI Key: HAOOCAKHSFYDBU-BDQAORGHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ozanimod Hydrochloride is the salt form of Ozanimod, a sphingosine 1-phosphate (S1P) receptor modulator developed for pharmaceutical applications . This compound is a potent and selective oral agonist of the S1P receptor subtypes 1 and 5 (S1P 1 and S1P 5 ) . Its primary research value lies in its immunomodulatory mechanism: by acting as a functional antagonist on lymphocytes, it induces internalization of the S1P 1 receptor, sequestering lymphocytes in peripheral lymphoid organs and thereby reducing the lymphocyte count available to circulate to sites of inflammation . This mechanism makes this compound a critical tool for investigating autoimmune and inflammatory disease pathways. Its main research applications include the study of relapsing forms of multiple sclerosis and moderately to severely active ulcerative colitis, providing insights into novel therapeutic strategies for these conditions . Researchers should note that this product is designated "For Research Use Only." It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any other human use. Proper safety data sheets and handling protocols should be consulted prior to use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1618636-37-5

Molecular Formula

C23H25ClN4O3

Molecular Weight

440.9 g/mol

IUPAC Name

5-[3-[(1S)-1-(2-hydroxyethylamino)-2,3-dihydro-1H-inden-4-yl]-1,2,4-oxadiazol-5-yl]-2-propan-2-yloxybenzonitrile;hydrochloride

InChI

InChI=1S/C23H24N4O3.ClH/c1-14(2)29-21-9-6-15(12-16(21)13-24)23-26-22(27-30-23)19-5-3-4-18-17(19)7-8-20(18)25-10-11-28;/h3-6,9,12,14,20,25,28H,7-8,10-11H2,1-2H3;1H/t20-;/m0./s1

InChI Key

HAOOCAKHSFYDBU-BDQAORGHSA-N

Isomeric SMILES

CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CC[C@@H](C4=CC=C3)NCCO)C#N.Cl

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(C4=CC=C3)NCCO)C#N.Cl

Origin of Product

United States

Molecular Architecture and Structure Activity Relationships of Ozanimod Hydrochloride

Elucidation of the Core Chemical Structure of Ozanimod (B609803) Hydrochloride

Ozanimod Hydrochloride is the hydrochloride salt form of ozanimod, a small molecule drug. pharmacompass.com Its chemical identity is precisely defined by its systematic IUPAC name: 5-(3-{(1S)-1-[(2-hydroxyethyl)amino]-2,3-dihydro-1H-inden-4-yl}-1,2,4-oxadiazol-5-yl)-2-[(propan-2-yl)oxy]benzonitrile monohydrochloride. swissmedic.ch The compound is a white to off-white solid. swissmedic.ch

The core structure of ozanimod is built upon a central 1,2,4-oxadiazole (B8745197) ring. This heterocyclic ring serves as a linker connecting two main substituted aromatic systems. On one side of the oxadiazole, there is an isopropoxybenzonitrile moiety. On the other side, a substituted 2,3-dihydro-1H-indenyl group is present. This indenyl group is further functionalized with a (1S)-1-[(2-hydroxyethyl)amino] side chain, which is critical for its biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC23H24N4O3·HCl swissmedic.ch
Molecular Weight440.92 g/mol swissmedic.ch

Key Structural Features and Functional Groups Relevant to S1P Receptor Interaction

Ozanimod functions as a selective modulator of the sphingosine-1-phosphate (S1P) receptors, specifically binding with high affinity to S1P receptor subtypes 1 (S1P1) and 5 (S1P5). clevelandclinic.orgnih.gov This interaction is driven by several key structural features:

Amino Alcohol Group: The (2-hydroxyethyl)amino portion of the molecule is a critical pharmacophore. This polar, protonatable group is believed to mimic the zwitterionic headgroup of the endogenous ligand, S1P. It forms key interactions, such as with lysine, asparagine, and serine residues within the orthosteric binding pocket of the S1P receptors. biorxiv.org

Central Oxadiazole Ring: This five-membered heterocycle acts as a rigid and chemically stable linker. It maintains the spatial relationship between the indane moiety and the benzonitrile (B105546) group, which is essential for fitting into the long, channel-shaped binding site of the S1P receptors. researchgate.net

Isopropoxybenzonitrile Tail: This hydrophobic portion of the molecule is thought to interact with non-polar residues deeper within the receptor binding cavity, contributing significantly to the binding affinity. nih.gov The isopropoxy group and the nitrile-substituted phenyl ring are key for achieving high potency.

The binding of ozanimod to S1P1 leads to the receptor's internalization and degradation, a process known as functional antagonism. pharmacompass.comclevelandclinic.org This prevents lymphocytes from exiting lymph nodes, thereby reducing their circulation in the peripheral blood. clevelandclinic.org

Stereochemical Configuration and its Significance for Biological Activity

Ozanimod is an optically active compound, existing as a specific stereoisomer. The chiral center is located at the C1 position of the indane ring, which has the (S) absolute configuration. swissmedic.ch The confirmation of this (S) configuration was definitively assigned through X-ray crystal structure determination. swissmedic.ch

The stereochemistry of a molecule is often crucial for its biological activity, as drug-receptor interactions are highly specific in three-dimensional space. mdpi.com For ozanimod, the (S)-enantiomer is the biologically active form. The synthesis process is designed to produce this specific isomer with high enantiomeric purity. researchgate.net The precise spatial arrangement of the (2-hydroxyethyl)amino group, dictated by the (S)-configuration, is essential for the molecule to fit correctly into the binding site of the S1P1 and S1P5 receptors and elicit its pharmacological effect. The corresponding (R)-enantiomer is considered an impurity and lacks the desired biological activity, highlighting the critical importance of stereochemical control in the drug's design and synthesis. mdpi.com

Structure-Activity Relationship (SAR) Studies for S1P Receptor Agonism/Antagonism

The development of ozanimod was part of a broader effort to create second-generation S1P receptor modulators with improved selectivity profiles compared to earlier, non-selective compounds like fingolimod (B1672674). clevelandclinic.orgnih.gov SAR studies focused on optimizing affinity for S1P1 and S1P5 while minimizing activity at other S1P subtypes, particularly S1P3, which is associated with certain cardiovascular side effects. nih.govresearchgate.net

Key SAR findings include:

High Selectivity: Ozanimod is a potent agonist for S1P1 and S1P5. wikipedia.org It demonstrates over 10,000-fold selectivity for S1P1 over S1P2, S1P3, and S1P4 receptors. wikipedia.org It is also approximately 10-fold more selective for S1P1 compared to S1P5. swissmedic.ch This selectivity is a direct result of its unique chemical architecture.

Functional Antagonism: While ozanimod is an agonist at the molecular level (it binds to and activates the receptor), its therapeutic effect comes from inducing the internalization and subsequent degradation of the S1P1 receptor. nih.gov This effectively removes the receptor from the cell surface, blocking the signaling pathway that allows lymphocyte egress from lymph nodes. This mechanism is termed functional antagonism. clevelandclinic.org

The refined SAR of ozanimod, leading to its high selectivity, was a key goal in its design to achieve a targeted therapeutic effect while potentially mitigating off-target effects. clevelandclinic.org

Conformational Analysis and Ligand-Receptor Docking Hypotheses for Ozanimod

Computational methods like molecular docking and molecular dynamics (MD) simulations have been employed to hypothesize how ozanimod interacts with its target receptors. nih.govresearchgate.net These studies provide a molecular-level view of the ligand-receptor complex.

Binding Site: It is predicted that ozanimod binds to the orthosteric binding site of the S1P1 and S1P5 receptors, which is the same pocket that the endogenous ligand, S1P, occupies. nih.govresearchgate.net This was supported by competitive radioligand binding assays showing that S1P can fully displace ozanimod. researchgate.net

Ligand Conformation: In the binding pocket, ozanimod is thought to adopt a specific conformation that maximizes favorable interactions. The flexible (2-hydroxyethyl)amino chain can orient itself to form key hydrogen bonds and ionic interactions with polar residues in the receptor, while the more rigid core structure fits within the hydrophobic channel of the binding site. biorxiv.org

Receptor Interaction: Docking studies predict that the various moieties of ozanimod establish multiple points of contact with receptor residues. researchgate.net The amino alcohol head group interacts with the polar top of the binding pocket, while the hydrophobic tail, the isopropoxybenzonitrile group, extends into a deeper, non-polar region of the receptor. biorxiv.orgnih.gov MD simulations help to understand the dynamic nature of these interactions and the conformational changes the receptor might undergo to accommodate the ligand. nih.gov These computational models are crucial for understanding the structural basis of ozanimod's high affinity and selectivity for S1P1 and S1P5. researchgate.net

Pharmacological Characterization and Mechanistic Insights of Ozanimod Hydrochloride

S1P Receptor Subtype Selectivity Profiling of Ozanimod (B609803)

Ozanimod demonstrates notable selectivity for the S1P1 and S1P5 receptor subtypes over other S1P receptors (S1P2, S1P3, and S1P4). mdpi.comtocris.comeuropa.eutga.gov.au This selectivity is a key feature of its pharmacological profile, distinguishing it from less selective S1P modulators. wikipedia.orgmedscape.com The binding of ozanimod and its active metabolites occurs at the same orthosteric binding site within the S1P1 and S1P5 receptors as the endogenous ligand, S1P. nih.govneurology.org

Affinity and Binding Kinetics at S1P1 Receptor

Ozanimod binds with high affinity to the S1P1 receptor. nih.govtandfonline.comsemanticscholar.org Saturation binding analysis with a radiolabeled form of ozanimod determined a dissociation constant (Kd) of 0.63 nM for human S1P1 receptors. nih.gov Functional assays measuring the inhibition of cyclic adenosine (B11128) monophosphate (cAMP) generation and [35S]-GTPγS binding have shown potent agonist activity at S1P1 receptors, with EC50 values of 160 ± 60 pM and 410 ± 160 pM, respectively. glpbio.com Another study reported an EC50 value of 0.41 nM in a [35S]-GTPγS assay. tocris.comrndsystems.com This high potency and affinity underscore the significant interaction of ozanimod with the S1P1 receptor, which is central to its mechanism of action. wikipedia.orgfda.gov

Affinity and Binding Kinetics at S1P5 Receptor

Ozanimod also acts as an agonist at the S1P5 receptor, though with a lower affinity compared to the S1P1 receptor. wikipedia.orgmedcentral.com The dissociation constant (Kd) for human S1P5 receptors was determined to be 3.13 nM. nih.gov Functional [35S]-GTPγS binding assays have reported EC50 values of 11 nM. tocris.comglpbio.comrndsystems.com This indicates a selectivity for S1P1 over S1P5 that is approximately 10-fold to 27-fold, depending on the specific assay. mdpi.comwikipedia.orgmedcentral.com Despite the lower affinity, the interaction with S1P5 is a distinct feature of ozanimod's profile. google.com

Characterization of Interaction with Other S1P Receptor Subtypes (S1P2, S1P3, S1P4)

A defining characteristic of ozanimod is its minimal to no activity at the S1P2, S1P3, and S1P4 receptor subtypes. nih.goveuropa.eutga.gov.aufda.gov Research indicates a selectivity for S1P1 over these other subtypes that is greater than 10,000-fold. mdpi.comtocris.comwikipedia.org This high degree of selectivity is significant, as the lack of substantial activity at the S1P3 receptor, in particular, is thought to contribute to a more favorable cardiac safety profile compared to non-selective S1P modulators. medscape.commedcentral.com The active metabolites of ozanimod also exhibit this same selective binding profile. neurology.orgsemanticscholar.org

Receptor SubtypeBinding Affinity (Kd, nM)Functional Potency (EC50, nM)Selectivity vs. S1P1
S1P1 0.63 nih.gov0.41 tocris.comrndsystems.com-
S1P5 3.13 nih.gov11 tocris.comglpbio.comrndsystems.com~27-fold mdpi.comwikipedia.orgmedcentral.com
S1P2 Not Applicable>10,000 tocris.comwikipedia.org>10,000-fold mdpi.comtocris.comwikipedia.org
S1P3 Not Applicable>10,000 tocris.comwikipedia.org>10,000-fold mdpi.comtocris.comwikipedia.org
S1P4 Not Applicable>10,000 tocris.comwikipedia.org>10,000-fold mdpi.comtocris.comwikipedia.org

Functional Agonism and Inverse Agonism at S1P Receptors

Ozanimod acts as a functional antagonist at the S1P1 receptor, despite being an agonist. fda.govclevelandclinic.org This paradoxical effect is achieved through the induction of receptor internalization and degradation, which ultimately prevents lymphocytes from responding to the natural S1P gradient and egressing from lymph nodes. mdpi.comclevelandclinic.orgnih.gov

G-Protein Coupling and Downstream Signaling Pathways (e.g., Gi/o)

The S1P1 receptor is coupled to the Gi/o class of heterotrimeric G-proteins. nih.govdrugbank.com Upon activation by an agonist like ozanimod, the S1P1 receptor inhibits adenylyl cyclase, leading to a reduction in intracellular cAMP levels. nih.gov This signaling cascade is a hallmark of Gi/o-coupled receptor activation. nih.gov Functional assays, such as those measuring GTPγS binding, confirm that ozanimod's agonism at S1P1 and S1P5 receptors proceeds through G-protein activation. tocris.comwikipedia.orgglpbio.com

Receptor Internalization and Degradation Dynamics

A crucial aspect of ozanimod's mechanism is the induction of sustained internalization and subsequent degradation of the S1P1 receptor. mdpi.comtocris.comrndsystems.comresearchgate.net Upon binding, ozanimod causes the S1P1 receptor to be internalized, effectively removing it from the cell surface. tandfonline.comsemanticscholar.orguchicago.edu This process renders the lymphocytes in the lymph nodes insensitive to the S1P gradient that normally signals their exit into the bloodstream. nih.gov The internalized receptors are then targeted for degradation through the ubiquitin-proteasome pathway. wikipedia.orgnih.govresearchgate.net This sustained loss of surface S1P1 receptors leads to the sequestration of lymphocytes within lymphoid tissues. google.comnih.gov Interestingly, while agonism at S1P1 induces receptor internalization, the S1P5 receptor does not appear to internalize in the same manner. neurology.org

Desensitization and Resensitization Profiles

Ozanimod hydrochloride is a potent agonist of the sphingosine-1-phosphate receptor 1 (S1P1). nih.gov This interaction initiates a process of receptor desensitization. Pharmacological activation of the S1P1 receptor by an agonist like ozanimod leads to its rapid and persistent internalization and degradation. nih.govtocris.comnih.gov This process renders the cells, particularly lymphocytes, unable to respond to the natural S1P gradient, which is crucial for their egress from lymphoid organs. nih.gov

The desensitization of the S1P1 receptor is a key aspect of ozanimod's mechanism of action. By inducing receptor internalization, ozanimod effectively traps lymphocytes within the lymph nodes. nih.gov In vitro studies have demonstrated that ozanimod induces sustained S1P1 receptor internalization and degradation in cell lines expressing the receptor. tocris.com

The effects of ozanimod on lymphocyte counts are reversible. Once the concentration of ozanimod falls below a certain threshold, lymphocytes begin to repopulate the peripheral blood. nih.gov Studies in rats have shown that following the final dose of ozanimod, a significant repopulation of circulating lymphocytes occurs within 24 hours. nih.gov This reversibility suggests a process of receptor resensitization, where the S1P1 receptors are once again expressed on the cell surface, allowing lymphocytes to respond to egress signals. This contrasts with other S1P modulators where the sequestration of lymphocytes can be more prolonged. nih.gov

Cellular and Molecular Effects in In Vitro Systems

Impact on Lymphocyte Trafficking and Sequestration in Lymphoid Organs

This compound's primary mechanism of action involves the modulation of lymphocyte trafficking. drugbank.comnih.gov It is a sphingosine (B13886) 1-phosphate (S1P) receptor modulator that selectively binds to S1P receptor subtypes 1 and 5. europa.eumedchemexpress.com This binding prevents lymphocytes from leaving the lymphoid tissues. nih.goveuropa.eu

The S1P1 receptor plays a critical role in guiding the movement of certain lymphocytes, such as naïve and central memory T cells, and B cells, out of the lymph nodes. nih.gov Ozanimod, by acting as a functional antagonist through receptor internalization, disrupts this process. nih.goveuropa.eu This leads to a reversible sequestration of lymphocytes in the lymphoid organs, resulting in a dose-dependent reduction of peripheral blood lymphocyte counts. nih.goveuropa.eu This reduction can be observed within hours of the first dose. europa.eu In clinical studies, mean lymphocyte counts have been shown to decrease to approximately 45% of the baseline value. europa.eu The sequestration of these immune cells is believed to reduce their migration into the central nervous system and other sites of inflammation. drugbank.comeuropa.eu

The reduction in circulating lymphocytes is a well-documented pharmacodynamic effect of ozanimod. nih.gov This effect is reversible, with lymphocyte counts returning towards the normal range within a few months after discontinuation of the treatment. nih.gov

Table 1: Effect of Ozanimod on Lymphocyte Counts

ParameterObservationReferences
Mechanism Reversible sequestration of lymphocytes in lymphoid tissues europa.eu
Affected Cells Naïve and central memory T cells, B cells nih.gov
Receptor Target S1P1 nih.goveuropa.eu
Effect on Count Dose-dependent reduction europa.eu
Onset of Action Within 6 hours of the first dose europa.eu
Magnitude of Reduction Approx. 45% of baseline at 3 months europa.eu
Reversibility Yes, median time to recovery is 30 days nih.gov

Modulation of Endothelial Cell Integrity and Permeability

This compound has demonstrated effects on the integrity and permeability of endothelial cells, which form the lining of blood vessels. nih.govinnovareacademics.in In vitro studies using human brain microvascular endothelial cells (HBMECs) have shown that ozanimod can help maintain endothelial barrier function. nih.govbiorxiv.org

One key finding is ozanimod's ability to attenuate the activity of matrix metalloproteinase-9 (MMP-9), an enzyme that can degrade components of the endothelial barrier and is often elevated during ischemic events. nih.govbiorxiv.org In a model of ischemic injury (hypoxia plus glucose deprivation), ozanimod treatment reduced the HGD-induced increase in MMP-9 activity. nih.govbiorxiv.org This was associated with the preservation of important barrier proteins like claudin-5 and platelet endothelial cell adhesion molecule 1 (PECAM-1). nih.govbiorxiv.org

Furthermore, ozanimod has been shown to maintain electrical impedance in a human umbilical vein endothelial cell line, which is another indicator of enhanced barrier function. biorxiv.orgphysiology.org These findings suggest that ozanimod's therapeutic effects may extend beyond lymphocyte sequestration to include direct protective effects on the vasculature. biorxiv.org

Table 2: In Vitro Effects of Ozanimod on Endothelial Cells

Cell TypeExperimental ModelKey FindingsReferences
Human Brain Microvascular Endothelial Cells (HBMECs) Hypoxia plus Glucose Deprivation (HGD)Attenuated increase in MMP-9 activity; Preserved claudin-5 and PECAM-1 levels nih.govbiorxiv.org
Human Umbilical Vein Endothelial Cell Line Not specifiedMaintained electrical impedance biorxiv.orgphysiology.org

Effects on Astrocytes, Oligodendrocytes, and Neuronal Cells

This compound and other S1P receptor modulators can cross the blood-brain barrier and exert direct effects on central nervous system (CNS) cells, including astrocytes, oligodendrocytes, and neurons. scienceopen.comfrontiersin.orgfrontiersin.org S1P receptors, particularly S1P1 and S1P5, are expressed on these cell types. frontiersin.orgfrontiersin.org

In vitro and ex vivo studies suggest that ozanimod can modulate the inflammatory responses of astrocytes. In corticostriatal slices from a mouse model of experimental autoimmune encephalomyelitis (EAE), ozanimod treatment elicited potent phosphorylation of protein kinase B (AKT) and extracellular-regulated kinase in human astrocytes. scienceopen.com It has also been shown to reduce the expression of inflammatory markers in activated microglia and may have similar anti-inflammatory effects on astrocytes. mdpi.com Specifically, in Th1 cytokine-stimulated BV2 microglia, ozanimod decreased mRNA expression levels of pro-inflammatory mediators. mdpi.com

Regarding oligodendrocytes, the cells responsible for myelination in the CNS, S1P receptor modulation has been linked to neuroprotective effects. In a cuprizone-induced demyelination model, ozanimod reduced axonal breaks and improved functional capabilities, suggesting a potential role in protecting or supporting oligodendrocytes and myelin. scienceopen.com

Direct effects on neuronal cells have also been observed. In preclinical models, ozanimod prevented axonal degradation and myelin loss during a toxin challenge. medchemexpress.com

Table 3: In Vitro and Ex Vivo Effects of Ozanimod on CNS Cells

Cell TypeKey FindingsReferences
Astrocytes Elicited potent AKT and extracellular-regulated kinase phosphorylation; May reduce inflammatory marker expression scienceopen.commdpi.com
Oligodendrocytes Indirect evidence suggests protection against demyelination and axonal damage scienceopen.com
Neuronal Cells Prevented axonal degradation and myelin loss in a toxin challenge model medchemexpress.com

Influence on Inflammatory Mediator Release and Gene Expression Profiles

This compound has been shown to influence the release of inflammatory mediators and alter gene expression profiles in various cell types. nih.gov In a murine model of systemic lupus erythematosus, ozanimod and its active metabolite significantly reduced the expression of fibrotic and immune-related genes in the kidneys. nih.gov Specifically, it lowered the number of plasmacytoid dendritic cells, a major source of interferon-alpha, and reduced all B and T cell subsets in the spleen. nih.gov

In the context of intestinal inflammation, preclinical studies have indicated that ozanimod can reduce inflammatory and colonic epithelial cells' overexpression of sphingosine kinase 1 (SPHK1), which is involved in the S1P pathway and the development of intestinal inflammation. portico.org

Furthermore, in ex vivo studies using corticostriatal slices from an EAE model, ozanimod treatment decreased the expression of inflammatory markers while increasing the mRNA expression of a marker associated with microglia activation. scienceopen.com In vitro, ozanimod treatment of human astrocytes led to the phosphorylation of protein kinase B (AKT) and extracellular-regulated kinase, signaling pathways involved in cell survival and inflammation. scienceopen.com

In human brain microvascular endothelial cells subjected to ischemic-like injury, ozanimod attenuated the increased levels of proinflammatory mediators. physiology.org It also had no effect on the mRNA expression of RECK, a membrane-anchored MMP regulator, which was decreased by the injury model. biorxiv.org

Preclinical Pharmacokinetics and Metabolic Fate of Ozanimod Hydrochloride

Absorption Characteristics in Preclinical Animal Models

Studies in rodent models have been fundamental in characterizing the absorption profile of ozanimod (B609803) following oral administration.

Gastrointestinal Absorption and Bioavailability

Preclinical research has demonstrated that ozanimod possesses high oral bioavailability in animal models. nih.gov Following oral administration, the compound exhibits dose-linear pharmacokinetics, indicating that systemic exposure increases proportionally with the dose. nih.gov

Carrier-Mediated Transport Mechanisms

The specific role of carrier-mediated transport systems in the gastrointestinal absorption of ozanimod has not been extensively detailed in the available preclinical literature. The physicochemical properties of the molecule are suggestive of its ability to be absorbed through passive diffusion, although the involvement of specific uptake or efflux transporters cannot be definitively excluded without further investigation.

Distribution Profile in Preclinical Animal Models

The distribution of ozanimod throughout the body has been characterized in rodent models, revealing extensive tissue penetration, including the central nervous system.

Tissue Distribution and Accumulation Patterns

Ozanimod demonstrates a high volume of distribution in both mice and rats, suggesting significant partitioning from the plasma into various tissues. nih.gov In mice, the volume of distribution (Vd) has been measured at 10 L/kg, while in rats, it is 13 L/kg. nih.gov These high values are indicative of extensive tissue uptake and accumulation rather than confinement to the circulatory system. nih.govresearchgate.net

Blood-Brain Barrier Penetration and Distribution into Central Nervous System

A key characteristic of ozanimod in preclinical models is its ability to effectively cross the blood-brain barrier. nih.gov Quantitative analysis has shown significant partitioning into the brain. The brain-to-blood concentration ratio was found to be 10:1 in mice and 16:1 in rats, indicating that the concentration of ozanimod in the brain tissue is substantially higher than in the systemic circulation of these species. nih.gov

Plasma Protein Binding Characteristics

While the plasma protein binding of ozanimod is known to be high in humans, specific quantitative data on the extent of binding to plasma proteins in preclinical animal models such as rats and mice were not detailed in the reviewed scientific literature.

Pharmacokinetic Parameters of Ozanimod in Preclinical Models

The following table summarizes key pharmacokinetic parameters of ozanimod observed in mouse and rat models. nih.gov

ParameterMouseRat
Half-life (t½) 4.7 hours5.1 hours
Volume of Distribution (Vd) 10 L/kg13 L/kg
Brain:Blood Ratio 10:116:1

Biotransformation and Metabolic Pathways

Ozanimod undergoes extensive metabolism, leading to the formation of at least 14 identified metabolites. The biotransformation of ozanimod follows three main pathways: oxidation mediated by aldehyde dehydrogenase (ADH) and alcohol dehydrogenase (ALDH), reactions involving cytochrome P450 (CYP) enzymes, and reductive metabolism by gut microflora ijrpr.com.

Identification and Characterization of Major and Minor Metabolites

In circulation, ozanimod is accompanied by several metabolites, with two major active metabolites, CC112273 and CC1084037, and one major inactive metabolite, RP101124, being the most prominent based on exposure ijrpr.comresearchgate.net. Following multiple doses, ozanimod itself accounts for approximately 6% of the total circulating active drug exposure, while the major active metabolites CC112273 and CC1084037 represent about 73% and 15%, respectively fda.govnih.govnih.gov. Several other minor active metabolites, including RP101988, RP101442, and RP112289, contribute to the remaining 6% of the total active drug exposure fda.govnih.gov. Early metabolism studies in animals also identified pharmacologically active metabolites RP101988, RP101075, and RP101442 researchgate.net.

Table 1: Major Circulating Components of Ozanimod and its Metabolites

Compound Classification Contribution to Total Active Drug Exposure
Ozanimod Parent Drug ~6%
CC112273 Major Active Metabolite ~73%
CC1084037 Major Active Metabolite ~15%
RP101124 Major Inactive Metabolite N/A

Involvement of Cytochrome P450 Enzymes (CYPs) and Other Metabolic Enzymes

Multiple enzyme systems are involved in the complex metabolism of ozanimod nih.gov. The formation of the primary metabolite RP101075 occurs predominantly through dealkylation mediated by CYP3A4 nih.gov. Other CYP isoforms, such as CYP1A1 and CYP2C8, also play a role in the metabolic cascade ijrpr.comresearchgate.net.

Beyond the CYP family, other enzymes are crucial to ozanimod's biotransformation. The oxidative pathway leading to the formation of metabolite RP101988 is mediated by ADH and ALDH nih.gov. The primary metabolite RP101075 is further metabolized by monoamine oxidase B (MAO-B) to form the major active metabolite CC112273 ijrpr.comresearchgate.net. CC112273 can then be reduced by carbonyl reductases (CBR) to form CC1084037, or undergo oxidation by CYP2C8 to form RP101509 ijrpr.comresearchgate.net. The two major active metabolites, CC112273 and CC1084037, are interconvertible, with the oxidation of CC1084037 back to CC112273 being rapidly catalyzed by aldo-keto reductase (AKR) 1C1/1C2 and/or 3β- and 11β-hydroxysteroid dehydrogenase (HSD), favoring the formation of CC112273 ijrpr.comresearchgate.net. Additionally, gut microflora are responsible for the reductive metabolism of ozanimod ijrpr.com.

Pharmacological Activity Assessment of Key Metabolites

Several of ozanimod's metabolites are pharmacologically active, exhibiting similar activity and selectivity for the sphingosine-1-phosphate receptors 1 (S1P1) and 5 (S1P5) as the parent compound fda.govnih.gov. The two major active metabolites, CC112273 and CC1084037, are potent S1P1 and S1P5 agonists and are considered to be the main drivers of the pharmacological effect due to their significant exposure at steady state fda.govresearchgate.netnih.gov. In fact, CC112273 has a much greater exposure than the parent molecule nih.gov. These active metabolites have been shown to bind to the same sites on S1P1 and S1P5 as ozanimod and display a similar selectivity profile researchgate.net. In preclinical species, the active metabolites RP101988 and RP101075 were also identified as having similar in vitro S1P selectivity to the parent drug nih.gov.

Excretion Routes and Elimination Kinetics in Preclinical Animal Models

The elimination of ozanimod and its metabolites has been characterized, primarily in human studies, with findings indicating that both renal and fecal excretion are important pathways.

Renal and Biliary Excretion Pathways

Following a single oral dose of radiolabeled ozanimod hydrochloride in humans, approximately 26% of the administered radioactivity was recovered in the urine and 37% in the feces ijrpr.comnih.gov. Unchanged ozanimod and its major active metabolites, CC112273 and CC1084037, were found in negligible amounts in urine, indicating that renal clearance is not a major elimination pathway for the parent drug and these key metabolites fda.gov. The minor active metabolite RP101988 was the only active metabolite recovered in urine, accounting for about 4% of the radioactivity fda.gov. The major inactive metabolites found in urine and feces were RP112402, RP112533, and RP112480 fda.gov. A significant portion of the recovered radioactive dose in feces, approximately 83%, consisted of compounds formed from the reduction and/or cleavage of the oxadiazole ring by gut microflora fda.gov.

Preclinical studies in rats showed qualitatively similar metabolic profiles to humans; however, quantitative differences were observed. For instance, the major active metabolite CC112273 was present at lower levels in rats due to differences in clearance and half-life researchgate.net. An in vivo study in rats using radiolabeled ozanimod also led to the discovery of the major inactive metabolite RP101124, which is formed through the action of gut microbiota drughunter.com. Detailed preclinical data on the specific kinetics of renal and biliary excretion in animal models are limited in the reviewed literature.

Table 2: Compound Names

Compound Name
Ozanimod
This compound
CC112273
CC1084037
RP101124
RP101988
RP101075
RP101442
RP112289
RP101509
RP112402
RP112533

Half-Life and Clearance Rates

The terminal elimination half-life of ozanimod and its metabolites varies across preclinical species. In animal studies, ozanimod and its metabolites were generally eliminated with a half-life of less than 12 hours. swissmedic.ch More specifically, in rodents, the half-life of ozanimod is approximately 5 hours. frontiersin.org

Preclinical pharmacokinetic studies in mice, rats, and monkeys have provided specific values for the half-life (t½) and time to maximum concentration (Tmax) of ozanimod. These parameters are summarized in the table below.

CompoundSpeciesHalf-life (hr)Tmax (hr)
OzanimodMouse1.3 - 4.12.0 - 8.0
OzanimodRat1.6 - 4.84.0 - 8.0
OzanimodMonkey12.8 - 18.24.0 - 8.0

Data sourced from a summary of preclinical studies. fda.gov

In repeated-dose toxicity studies, the no-observed-adverse-effect levels (NOAELs) were determined to be 0.218 mg/kg/day in rats and 0.164 mg/kg/day in monkeys, with the monkey considered the most sensitive and relevant toxicology species for ozanimod. nih.gov

Species Differences in Preclinical ADME

Significant qualitative and quantitative differences in the absorption, distribution, metabolism, and excretion (ADME) of ozanimod have been observed between preclinical species and humans.

Metabolism:

The metabolic profile of ozanimod is complex and shows notable interspecies variability. While metabolic pathways are qualitatively similar between rats and humans, quantitative differences in metabolite exposure arise from variations in clearance and half-life. researchgate.net A key example is the major active metabolite, CC112273, which is present at low levels in rats compared to humans. researchgate.net This is due to enhanced clearance of the active metabolites CC112273 and CC1084037 in animals, making them disproportionate human metabolites. drughunter.com

The formation of CC112273 from its precursor (RP101075) is catalyzed by Monoamine Oxidase B (MAO-B). drughunter.comnih.gov Studies using liver mitochondrial fractions revealed marked differences in the enzyme kinetics for the formation of this metabolite between rodents and primates. researchgate.net The monkey was found to be approximately twofold more efficient than humans in forming CC112273, whereas the mouse and rat were 11-fold and 4-fold less efficient, respectively. researchgate.net

SpeciesKMapp (μM)Vmax (pmol/min/mg)Clint (mL/min/mg)Relative Efficiency vs. Human
Human4.850.312-
Monkey3.080.627.2~2x more efficient
Rat351143.254x less efficient
Mouse3337.31.1411x less efficient

Kinetic parameters for the MAO-B mediated formation of metabolite CC112273 in liver mitochondrial fractions. researchgate.net

Furthermore, the involvement of gut microbiota in ozanimod metabolism was first identified in a study in rats, which showed the formation of a major inactive metabolite, RP101124. drughunter.com

Distribution:

In animal models, ozanimod demonstrates wide tissue distribution. swissmedic.ch Following administration of radiolabelled ozanimod in rats, radioactivity was extensively distributed into tissues, with levels in the brain being 10- to 20-fold higher and in the lung 100- to 350-fold higher than blood levels. swissmedic.ch The compound was also shown to cross the placenta in rats and rabbits and was detectable in the milk of lactating rabbits at levels above those in plasma. swissmedic.ch Plasma protein binding of ozanimod in animals was high, ranging from 83% to 98.7%. swissmedic.ch

Receptor Potency:

While the potency of ozanimod and its major active metabolites (CC112273 and CC1084037) on the S1P1 receptor was found to be similar across mice, rats, monkeys, and humans, there was a significant species difference in activity on the S1P5 receptor. swissmedic.ch The activity on mouse and rat S1P5 receptors was 100- to 1000-fold lower compared to that observed in human and monkey S1P5 receptors. swissmedic.ch

Synthetic Methodologies and Process Chemistry of Ozanimod Hydrochloride

Retrosynthetic Analysis and Key Disconnections

The synthetic planning for a complex molecule like Ozanimod (B609803) begins with a retrosynthetic analysis, a process of mentally deconstructing the target molecule into simpler, commercially available starting materials. The most logical retrosynthetic approach for Ozanimod identifies two primary disconnections around the central 1,2,4-oxadiazole (B8745197) ring. researchgate.net This strategy breaks the molecule into two key fragments: a chiral (S)-1-aminoindane derivative (Fragment A) and a substituted benzoic acid derivative (Fragment B). researchgate.netresearchgate.net

This initial disconnection is strategically advantageous as it simplifies the complex target into two more manageable synthetic targets. A further disconnection on Fragment A, specifically at the C-N bond of the ethanolamine (B43304) side chain, reveals the precursor ketone, 4-cyano-1-indanone, as a readily available starting material. chemistryviews.org This retrosynthetic blueprint paves the way for a convergent synthesis, where Fragments A and B are synthesized independently before being coupled to form the Ozanimod core structure.

Convergent Synthetic Routes to the Ozanimod Core Structure

The key steps in this optimized convergent synthesis are:

Protection of the ketone in 4-cyano indanone as an acetal (B89532).

Reaction with hydroxylamine (B1172632) to form an amidoxime (B1450833).

Coupling of the amidoxime with 3-cyano-4-isopropoxybenzoic acid to construct the central 1,2,4-oxadiazole ring.

Deprotection of the acetal to reveal the ketone.

Enantioselective reductive amination with ethanolamine to introduce the chiral center and the side chain in the final step. chemistryviews.org

Enantioselective Synthesis Strategies for Chiral Centers

The therapeutic efficacy of Ozanimod is critically dependent on the specific stereochemistry at the C1 position of the indane ring. Therefore, the development of robust and efficient enantioselective methods to establish this chiral center is a cornerstone of its synthesis. Two primary strategies have been successfully employed: asymmetric catalysis and the use of chiral auxiliaries.

Asymmetric Catalysis Approaches

Asymmetric catalysis offers an elegant and atom-economical method for introducing chirality. In the optimized five-step synthesis of Ozanimod, the crucial stereogenic center is installed in the final step via an imine asymmetric transfer hydrogenation (ATH). chemistryviews.org This reaction utilizes commercially available tethered Ruthenium catalysts, often referred to as Wills' catalysts. chemistryviews.orgnih.govref.ac.uk

Catalyst SystemSubstrateProductEnantiomeric Excess (ee)Reference
Tethered Ru(II) Catalyst (Wills' Catalyst)Imine of 4-cyano-1-indanone derivative and ethanolamine(S)-Ozanimod~99% chemistryviews.org

Chiral Auxiliary-Based Syntheses

An alternative and well-established method for controlling stereochemistry involves the use of a chiral auxiliary. wikipedia.org In one of the patented synthetic routes for Ozanimod, a chiral sulfinamide, specifically (S)-2-methylpropane-2-sulfinamide (Ellman's auxiliary), is employed. researchgate.netnih.govyale.edu

This process involves the condensation of 4-cyano indanone with the chiral sulfinamide to form a tert-butylsulfinyl imine. This intermediate then undergoes a diastereoselective reduction, typically with a hydride reagent like sodium borohydride. The chiral auxiliary directs the hydride attack to one face of the imine, leading to the formation of the desired stereoisomer. Subsequent acidic hydrolysis removes the chiral auxiliary to afford the enantiomerically enriched (S)-4-cyano-1-aminoindane, a key intermediate in the synthesis of Ozanimod. researchgate.net While effective, this method is part of a longer, lower-yielding synthesis compared to the more recent asymmetric catalysis approach. researchgate.netchemistryviews.org

Chiral AuxiliaryKey IntermediateDiastereoselective StepOutcomeReference
(S)-2-methylpropane-2-sulfinamidetert-butylsulfinyl imineReduction with NaBH4Enantiomerically enriched (S)-4-cyano-1-aminoindane researchgate.net

Strategic Formation of Key Chemical Bonds and Functional Groups

The construction of the Ozanimod molecule involves several key bond-forming reactions. The formation of the 1,2,4-oxadiazole ring is a critical step that unites the two main fragments of the molecule. This is typically achieved through the condensation of an amidoxime with a carboxylic acid derivative. chemistryviews.orgnih.gov In the optimized synthesis, the amidoxime is generated from the nitrile of the protected 4-cyano indanone, which then reacts with 3-cyano-4-isopropoxybenzoic acid. This reaction is often facilitated by a coupling agent to activate the carboxylic acid, followed by a cyclization step to form the stable five-membered heterocyclic ring. chemistryviews.org

Another crucial bond formation is the carbon-nitrogen bond of the ethanolamine side chain. In the asymmetric catalysis route, this is accomplished through a reductive amination process. chemistryviews.org The ketone precursor is first condensed with ethanolamine to form an imine, which is then reduced in a highly stereocontrolled manner by the chiral catalyst. This reaction simultaneously forms the C-N bond and sets the stereochemistry at the chiral center.

Optimization of Reaction Conditions for Yield and Purity

The progression from an eight-step, 23% yield synthesis to a five-step, 55-62% yield process underscores the significant efforts invested in optimizing the reaction conditions for Ozanimod production. chemistryviews.org Key to this improvement is the strategic decision to introduce the chiral center at the final stage of the synthesis. This minimizes the number of steps where the enantiomeric purity needs to be rigorously controlled and preserved.

The use of a highly efficient and selective asymmetric transfer hydrogenation catalyst allows for the final step to proceed with excellent enantioselectivity, leading to a product with high enantiomeric purity. chemistryviews.org Further purification of the final product can be achieved through crystallization. For instance, the Ozanimod base can be precipitated as its hydrochloride salt, which can then be recrystallized to enhance its purity. google.com This process helps to remove any residual impurities and ensures the final active pharmaceutical ingredient meets the stringent quality standards required for therapeutic use. google.com

Development of Robust and Scalable Synthetic Processes

The development of a commercially viable synthetic process for Ozanimod Hydrochloride has focused on efficiency, scalability, and sustainability. A key strategy involves the convergent synthesis, where complex molecules are assembled from smaller, pre-synthesized fragments. This approach is evident in the common synthesis of Ozanimod, which joins an "eastern fragment" with a "western fragment" to construct the central 1,2,4-oxadiazole ring. chemicalbook.com

One prominent synthetic route begins with the preparation of the eastern fragment. This process involves the protection of the ketone in 4-cyano indanone to form a cyclic ketal, which is then treated with hydroxylamine hydrochloride to yield the amidoxime intermediate. chemicalbook.comchemistryviews.org The western fragment, 3-cyano-4-isopropoxybenzoic acid, is activated and then coupled with the eastern fragment to form the oxadiazole core. chemicalbook.com

Alternative processes have been explored to avoid tedious and expensive purification methods like column chromatography, which are not ideal for industrial-scale production. google.com One such process involves transforming the crude this compound into its base form, which can then be purified through recrystallization. google.com This purification method significantly increases the chemical purity of the final active pharmaceutical ingredient (API). google.com The purified base is subsequently converted back to the hydrochloride salt. google.com

Below is a table summarizing key aspects of different synthetic approaches:

Table 1: Comparison of Synthetic Strategies for Ozanimod
Strategy Key Features Reported Overall Yield Enantiomeric Excess (ee) Reference
Early Patented Route 8-step synthesis 23% High chemistryviews.org
Enantioselective Synthesis 5-step synthesis; late-stage asymmetric transfer hydrogenation (ATH) 55% 99% chemistryviews.org
Purification via Base Formation Involves converting crude hydrochloride to the free base for recrystallization to improve purity Not specified High google.com

Control of Impurities and Stereoisomeric Purity in Synthesis

Ensuring the purity of this compound is critical for its quality and efficacy. Impurities can arise from starting materials, intermediates, byproducts of side reactions, or degradation of the final product. daicelpharmastandards.comveeprho.com Therefore, stringent control over the manufacturing process is essential.

Process-related impurities that have been identified include the bromo impurity, (S)-2-((4-(5-(3-Bromo-4-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-inden-1-yl)amino)ethan-1-ol, and the hydroxy amide impurity, 3-Cyano-N-(2-hydroxyethyl)-4-isopropoxybenzamide. moca.net.ua The presence of these and other impurities, such as residual solvents and unreacted starting materials, must be monitored and controlled to meet regulatory standards. daicelpharmastandards.comveeprho.com

A crucial aspect of quality control is ensuring stereoisomeric purity. Ozanimod is the (S)-enantiomer, which is the pharmacologically active form. fda.gov The presence of the inactive (R)-enantiomer, also known as Ozanimod R Isomer, is considered an impurity. daicelpharmastandards.comveeprho.com The enantiomeric purity is of outstanding importance, and its control throughout the synthesis is paramount. google.com

Achieving high enantiomeric excess is a primary goal of the synthesis. The use of chiral catalysts, such as chiral ruthenium complexes in the asymmetric reduction of an imine intermediate, is a key strategy to produce Ozanimod with high enantiomeric excess. chemicalbook.comresearchgate.net If the enantiomeric purity of an intermediate or the final product is insufficient, further purification steps like chiral chromatography or diastereomeric salt formation may be required. google.com However, these methods can be costly and add complexity to the manufacturing process, making a highly enantioselective synthesis the preferred approach. google.com

Table 2: Selected Ozanimod Impurities

Impurity Name Chemical Name Molecular Formula Source Reference
Bromo Impurity (S)-2-((4-(5-(3-Bromo-4-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-inden-1-yl)amino)ethan-1-ol C22H24BrN3O3 Synthesis Byproduct moca.net.ua
Hydroxy Amide Impurity 3-Cyano-N-(2-hydroxyethyl)-4-isopropoxybenzamide C13H16N2O3 Synthesis Byproduct moca.net.ua
Ozanimod R Isomer (R)-5-(3-(1-((2-hydroxyethyl)amino)-2,3-dihydro-1H-inden-4-yl)-1,2,4-oxadiazol-5-yl)-2-isopropoxybenzonitrile C23H24N4O3 Stereoisomer daicelpharmastandards.comveeprho.com

Analytical Characterization and Quality Control in Research Synthesis

A suite of analytical techniques is employed to characterize this compound and control its quality throughout the synthesis process. These methods ensure the correct chemical structure, identity, purity, and stability of the compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of Ozanimod and quantifying its impurities. daicelpharmastandards.commoca.net.ua Eco-friendly HPLC methods have been developed that reduce the use of hazardous solvents while maintaining excellent performance. researchgate.netmoca.net.ua One such method uses a Waters XBridge C18 column with a mobile phase of ethanol (B145695) and aqueous trifluoroacetic acid for the effective separation of Ozanimod from its process-related impurities and degradation products. moca.net.ua

Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying and characterizing impurities and degradation products formed under stress conditions (e.g., acidic or basic environments). google.commoca.net.ua By analyzing the fragmentation patterns, the structures of unknown substances can be elucidated. moca.net.ua

Spectroscopic methods are also fundamental for structural confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) provides detailed information about the molecular structure, while Mass Spectrometry (MS) confirms the molecular weight. daicelpharmastandards.com A comprehensive Certificate of Analysis (CoA) for Ozanimod and its impurities will typically include data from these techniques, along with Infrared (IR) spectroscopy and HPLC purity data. daicelpharmastandards.com

For quality control, these analytical methods are integrated into the manufacturing process to monitor reaction progress and test intermediates. google.com The chirality of the drug substance is a critical quality attribute that is monitored in the drug substance specification to ensure the correct S-configuration. fda.gov

Table 3: Analytical Techniques for this compound Characterization

Technique Application Purpose Reference
HPLC Purity assessment, Quantification of impurities To measure the amount of Ozanimod and its impurities with high precision and accuracy. daicelpharmastandards.commoca.net.ua
LC-MS/MS Impurity identification, Structural elucidation of degradation products To identify the chemical structures of unknown compounds formed during synthesis or degradation. google.commoca.net.ua
NMR Spectroscopy Structural confirmation To confirm the molecular structure of Ozanimod and its intermediates. daicelpharmastandards.com
Mass Spectrometry (MS) Molecular weight determination To confirm the molecular mass of the compound. daicelpharmastandards.com
Chiral Chromatography Enantiomeric purity determination To separate and quantify the (S) and (R) enantiomers of Ozanimod. researchgate.netgoogle.com

Mechanistic Studies in Preclinical Disease Models Involving Ozanimod Hydrochloride

In Vitro and Cell-Based Models of Disease Pathophysiology

In vitro and cell-based models have been instrumental in dissecting the specific cellular and molecular effects of ozanimod (B609803) hydrochloride. These controlled experimental systems allow for a detailed examination of its impact on key pathological processes.

A primary mechanism of action for ozanimod is the modulation of lymphocyte trafficking. As an agonist of S1P receptors 1 and 5 (S1PR1 and S1PR5), ozanimod induces the internalization of S1PR1 on lymphocytes. nih.govtandfonline.com This prevents lymphocytes from egressing out of secondary lymphoid organs in response to the natural S1P gradient, thereby reducing the number of circulating lymphocytes available to migrate to sites of inflammation. nih.govucsd.edu

In vitro studies have substantiated this mechanism. Chemotaxis assays, which measure the directed movement of cells in response to a chemical gradient, have been employed to assess the effect of ozanimod on lymphocyte migration. While specific public data on ozanimod in standardized chemotaxis assays is limited, its known mechanism of S1PR1 internalization directly interferes with the S1P-driven chemotaxis essential for lymphocyte egress from lymph nodes. tandfonline.com

Trans-endothelial migration (TEM) assays model the process of lymphocytes crossing the endothelial barrier to enter tissues. In the context of neuroinflammation, this involves crossing the blood-brain barrier (BBB). Preclinical studies have shown that ozanimod can reduce the migration of immune cells across ex vivo models of the BBB. frontiersin.orgnih.gov This effect is thought to be twofold: by reducing the number of circulating lymphocytes and potentially by a direct action on the endothelial cells of the BBB, as S1P receptors are also expressed on these cells and are involved in maintaining barrier integrity. nih.govfrontiersin.org In an in vitro study, ozanimod was shown to inhibit the activation of various lymphocyte subsets, including CD4+ T cells, CD8+ T cells, and B cells, which is a prerequisite for their migration and pathogenic activity in tissues. researchgate.net

The effect of ozanimod on circulating lymphocyte subsets has been characterized, showing marked decreases in CCR7+ naive and central memory T cells, which are key players in initiating and sustaining autoimmune responses. nih.gov

In the context of multiple sclerosis, the effects of ozanimod on demyelination and remyelination are of significant interest. In vitro studies often utilize oligodendrocyte precursor cells (OPCs) and mature oligodendrocytes to assess a compound's potential to protect myelin or promote its regeneration.

Ozanimod is an agonist for S1PR5, a receptor subtype predominantly expressed in the central nervous system, particularly on oligodendrocytes. frontiersin.org This suggests a potential direct role for ozanimod in modulating oligodendrocyte biology. In vitro functional assays have demonstrated that ozanimod and its active metabolites can elicit intracellular signaling in human astrocytes, a process mediated by S1PR1. nih.gov While direct in vitro evidence on ozanimod's effect on oligodendrocyte differentiation and myelination is still emerging, the known function of S1PR5 in mediating oligodendrocyte proliferation and differentiation provides a strong rationale for its potential neuroprotective effects. frontiersin.org

Insights from in vivo demyelination models, such as the cuprizone model, complement these findings. In these models, ozanimod treatment has been shown to reduce axonal damage and preserve the morphology of central nervous system tissue following induced demyelination. nih.govneurology.org However, these studies also indicated that ozanimod did not significantly enhance the process of remyelination. neurology.org

Ozanimod's ability to cross the blood-brain barrier allows for direct engagement with resident CNS cells, such as astrocytes and microglia, which are key mediators of neuroinflammation. nih.gov In vitro models utilizing these cell types have provided evidence for ozanimod's direct anti-inflammatory and neuroprotective effects within the CNS.

In studies using primary rodent astrocytes, ozanimod was found to attenuate the release of pro-inflammatory cytokines, including IL-1β and TNFα, following activation with lipopolysaccharide (LPS). neurology.org Furthermore, ozanimod and its major active metabolites were shown to elicit functional intracellular signaling in human astrocytes through the activation of ERK and AKT signaling pathways, which are involved in cell survival and proliferation. nih.govneurology.org

Similarly, in vitro experiments with the BV2 microglial cell line demonstrated that ozanimod treatment led to a downregulation of mRNA levels for the pro-inflammatory cytokines IL-6 and TNF, as well as the chemokine RANTES. researchgate.net In a mouse model of intracerebral hemorrhage, ozanimod treatment significantly reduced the density of activated microglia in the perihematoma region, further supporting its anti-inflammatory role in the CNS. frontiersin.orgnih.govresearchgate.net These in vitro findings suggest that ozanimod can directly modulate the inflammatory responses of both astrocytes and microglia.

The neuroprotective effects of ozanimod have also been demonstrated in models of neuronal injury. In the intracerebral hemorrhage mouse model, ozanimod treatment was found to mitigate brain cell death as indicated by TUNEL staining. frontiersin.orgnih.gov This neuroprotective effect is likely a consequence of its ability to reduce neuroinflammation and maintain the integrity of the blood-brain barrier. frontiersin.org

The role of ozanimod in inflammatory bowel disease (IBD) has led to investigations into its effects on the intestinal epithelial barrier. In vitro models, such as Caco-2 cell monolayers, are commonly used to assess intestinal barrier integrity by measuring transepithelial electrical resistance (TEER) and the permeability to marker molecules. mdpi.comfrontiersin.orgnih.govmdpi.comnih.gov

While specific studies detailing the direct effects of ozanimod on Caco-2 cell barrier function are not widely published, the mechanism of S1P receptor modulation is known to be involved in maintaining intestinal barrier homeostasis. ucsd.edu In preclinical models of colitis, ozanimod has been shown to reduce intestinal inflammation. researchgate.net This reduction in inflammation is expected to have a secondary beneficial effect on the integrity of the intestinal epithelial barrier, which is often compromised by pro-inflammatory cytokines. In clinical trials for ulcerative colitis, ozanimod treatment led to healing of the mucosal lining of the intestine, indicative of improved barrier function. ucsd.edu

In Vivo Animal Models for Mechanistic Exploration

In vivo animal models are crucial for understanding the integrated physiological and pathological responses to a therapeutic agent in a whole organism.

Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for multiple sclerosis. It recapitulates key features of the human disease, including neuroinflammation, demyelination, and axonal damage. Numerous studies have utilized EAE models to investigate the in vivo efficacy and mechanism of action of ozanimod hydrochloride.

Treatment with ozanimod in EAE models has consistently demonstrated a significant reduction in clinical disease severity. This therapeutic effect is associated with a marked inhibition of lymphocyte infiltration into the spinal cord, leading to reduced inflammation and demyelination. nih.govresearchgate.net Mechanistically, this is attributed to ozanimod's primary effect of sequestering lymphocytes in the lymph nodes, thereby reducing the number of autoreactive T cells, such as CD4+ and CD8+ T cells, that can enter the CNS. nih.govresearchgate.net

Interestingly, studies have also revealed a more complex immunomodulatory role for ozanimod in the EAE model. One study found that ozanimod treatment resulted in a significant increase in the frequency of Natural Killer (NK) cells in both the blood and the CNS. The therapeutic efficacy of ozanimod was diminished when NK cells were depleted, suggesting that NK cells may play a role in the remission of EAE mediated by ozanimod. nih.govresearchgate.net

The table below summarizes key findings from representative preclinical studies of ozanimod in the EAE model.

Table 1: Summary of this compound Effects in EAE Models
Animal ModelKey Mechanistic FindingsReference
Murine EAEImproved clinical scores and protected against demyelination. researchgate.net
C57BL/6 female mice with active EAE inductionReduced clinical severity, decreased autoreactive CD4+ and CD8+ T cells, inhibited lymphocyte infiltration into the spinal cord, and reversed demyelination. Increased frequency of total NK cells in blood and CNS. nih.govresearchgate.net
Murine EAEReduced spinal cord inflammation and demyelination, attenuated apoptotic cell counts in the spinal cord, and reduced circulating levels of neurofilament light (a marker of neuronal degeneration). neurology.org
Ex vivo EAE corticostriatal slicesIncreased mRNA expression of a marker for microglia activation while decreasing other inflammatory markers. nih.gov

Inflammatory Bowel Disease (IBD) Models (e.g., DSS-induced colitis, TNBS-induced colitis)

Ozanimod has demonstrated significant efficacy in multiple preclinical models of inflammatory bowel disease, underscoring its potential in treating conditions like ulcerative colitis and Crohn's disease. The primary mechanism involves the sequestration of lymphocytes in peripheral lymphoid organs, preventing their migration to the inflamed gut.

In the 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colitis model in rats, a model that mimics certain aspects of Crohn's disease, therapeutic administration of ozanimod (referred to as RPC1063 in the study) led to significant improvements in disease parameters. nih.gov Daily oral treatment initiated after disease induction resulted in a dose-dependent reduction of disease activity. nih.gov Key findings from a study in Sprague Dawley rats are summarized below.

ParameterVehicle ControlOzanimod (1 mg/kg)Prednisolone (10 mg/kg)
Change in Body Weight-18%MaintainedMaintained
Colon Weight to Length Ratio (mg/cm)~180~125~130
Macroscopic Disease Score~4.5~2.0~2.5
Data derived from studies on TNBS-induced colitis in rats. nih.gov

Furthermore, ozanimod was evaluated in the naïve CD4+CD45RBhi T cell adoptive transfer model in Severe Combined Immunodeficiency (SCID) mice, which represents a T-cell-driven model of chronic colitis. nih.gov In this model, ozanimod treatment, initiated after signs of weight loss were observed, effectively suppressed the progression of the disease. nih.gov A U.S. Food and Drug Administration (FDA) review document also described studies in this model where ozanimod administration significantly attenuated histological scores of inflammation, gland loss, hyperplasia, and neutrophil infiltration in the colon. eurekalert.org In these SCID mice studies, ozanimod also reduced the erosion of the distal colon and mucosal thickness. eurekalert.org

While dextran sulfate sodium (DSS)-induced colitis is a widely used model for ulcerative colitis, specific preclinical studies detailing the effects of ozanimod in this particular model are not extensively available in publicly accessible literature.

Models of Allergic Inflammation and Autoimmunity

The therapeutic potential of ozanimod has been explored in a range of preclinical models of autoimmunity beyond IBD.

Ozanimod has also been studied in the NZBWF1 mouse model of systemic lupus erythematosus (SLE) , a systemic autoimmune disease characterized by immune complex deposition in various tissues, including the kidneys. plos.org In this model, both ozanimod and its active metabolite reduced proteinuria and serum blood urea nitrogen. plos.org Histological assessment of the kidneys revealed that ozanimod treatment led to a dose-dependent reduction in mesangial expansion, cellular proliferation, interstitial infiltrates, fibrosis, glomerular deposits, and tubular atrophy. plos.org

Preclinical studies of ozanimod in models of allergic inflammation, such as ovalbumin-induced asthma or allergic rhinitis, are not prominently featured in the available scientific literature. However, a related S1P modulator, fingolimod (B1672674), has shown activity in animal models of asthma. nih.gov

Myocardial Ischemia-Reperfusion Injury Models (for S1P receptor mechanistic studies)

While direct preclinical studies of this compound in myocardial ischemia-reperfusion (I/R) injury are limited, research on other S1P receptor modulators provides mechanistic insights into the potential role of this pathway in cardioprotection. S1P signaling is known to be involved in cytoprotective and anti-apoptotic pathways.

Studies involving the non-selective S1P receptor modulator fingolimod (FTY720) have shown that activation of S1P receptors can mitigate myocardial I/R injury. In animal models, fingolimod has been reported to reduce infarct size, decrease cardiomyocyte apoptosis, and improve left ventricular function post-ischemia. The proposed mechanisms involve the activation of pro-survival signaling cascades such as the Reperfusion Injury Salvage Kinase (RISK) and Survivor Activating Factor Enhancement (SAFE) pathways.

More targeted studies with selective S1P1 receptor agonists have also shown protective effects in cardiac and other organ I/R injury models, suggesting that the S1P1 receptor is a key mediator of these cardioprotective effects. This indicates that the mechanism of S1P receptor modulation has potential therapeutic implications for conditions involving ischemia-reperfusion injury.

Pharmacodynamic Biomarker Identification and Validation in Preclinical Models

Preclinical studies have been instrumental in identifying and validating pharmacodynamic biomarkers that reflect the biological activity of ozanimod. These biomarkers are crucial for understanding the drug's mechanism of action and for guiding its clinical development.

Circulating Lymphocyte Counts as an Indicator of S1P Receptor Modulation

The most direct and well-established pharmacodynamic effect of ozanimod is a dose-dependent, reversible reduction in peripheral blood lymphocyte counts. nih.govnih.gov This lymphopenia is a direct consequence of S1P1 receptor modulation on lymphocytes, which blocks their egress from lymph nodes. nih.gov

Preclinical studies in rodents demonstrated that oral administration of ozanimod induces a robust reduction in circulating B cells and specific subsets of T cells, particularly those expressing the chemokine receptor CCR7 (naïve and central memory T cells). nih.gov This effect is rapidly reversible upon cessation of treatment, with lymphocyte counts returning to baseline levels. nih.gov For instance, following 5 daily doses in rats, significant repopulation of circulating lymphocytes was observed within 24 hours of the final dose. nih.gov

The table below summarizes the effect of ozanimod on circulating lymphocyte counts in a preclinical study.

Animal ModelOzanimod DoseObservation Time% Reduction in Circulating Lymphocytes
Mouse (EAE model)0.6 mg/kg24h after final dose51%
Data derived from Scott, F. L., et al. (2016). nih.gov

Modulation of Inflammatory Cytokines and Chemokines

Ozanimod's mechanism of action extends to the modulation of key inflammatory mediators. By reducing the infiltration of pathogenic immune cells into target tissues, ozanimod indirectly reduces the local production of pro-inflammatory cytokines and chemokines.

In models related to neuroinflammation, such as EAE, ozanimod has been shown to exert direct effects within the central nervous system. In vitro studies using a microglial cell line demonstrated that ozanimod treatment led to a downregulation of the mRNA expression of IL-6, TNF, and RANTES (CCL5) . researchgate.net Furthermore, in ex vivo EAE brain slices, ozanimod attenuated the expression of IL-1β . plos.org

Preclinical ModelCytokine/ChemokineEffect of Ozanimod
T-cell Transfer ColitisIL-1β, IL-6, TNF-αReduced
Microglial Cell Line (in vitro)IL-6, TNF, RANTESmRNA levels reduced
EAE Striatal Slices (ex vivo)IL-1βImmunolabelling attenuated
Data derived from FDA review documents and Musella, A., et al. (2020). eurekalert.orgplos.orgresearchgate.net

Effects on Tissue Histopathology and Immunophenotyping

A critical component of preclinical evaluation is the assessment of a drug's effect on tissue damage and immune cell composition at the site of inflammation. Ozanimod has consistently demonstrated beneficial effects on histopathological outcomes in various disease models.

In the TNBS-induced colitis model , ozanimod treatment led to significant improvements in macroscopic and microscopic disease scores, including reduced inflammation and mucosal damage. nih.gov Similarly, in the T-cell transfer colitis model , ozanimod-treated mice exhibited reduced mucosal thickness and attenuated histological signs of inflammation, such as immune cell infiltration and gland loss. eurekalert.org

In the murine lupus model , histological examination of the kidneys from ozanimod-treated animals showed a significant, dose-dependent reduction in pathological features, including:

Mesangial expansion

Interstitial inflammatory infiltrates

Glomerular deposits

Tubular atrophy

Interstitial fibrosis plos.org

These findings across different preclinical models confirm that ozanimod's mechanism of sequestering lymphocytes in lymphoid organs translates into a marked reduction of immune-mediated pathology in target tissues.

Comparative Preclinical Pharmacology of Ozanimod Within the S1p Receptor Modulator Class

Structural Similarities and Differences among S1P Modulators (e.g., Fingolimod (B1672674), Siponimod, Ponesimod, Etrasimod)

The class of S1P receptor modulators shares a common structural scaffold that mimics the endogenous ligand, sphingosine-1-phosphate. This typically includes a polar head group that interacts with the receptor's binding pocket and a lipophilic tail that anchors the molecule within the cell membrane. However, significant structural diversity exists among these compounds, influencing their receptor selectivity, requirement for metabolic activation, and pharmacokinetic properties.

Fingolimod , the first-in-class S1P modulator, is a pro-drug that requires in vivo phosphorylation by sphingosine (B13886) kinases to its active form, fingolimod-phosphate. Structurally, it is a simple amino alcohol with a long alkyl chain.

Ozanimod (B609803) , in contrast, is an orally active small molecule that does not require phosphorylation for its activity. frontiersin.org It features a more complex structure with a central polar core and distinct side chains that contribute to its high affinity and selectivity for S1P receptor subtypes 1 and 5.

Siponimod is another second-generation modulator that, like ozanimod, is active without phosphorylation. Its chemical structure is characterized by an alkoxyimino derivative, which contributes to its selective binding to S1P receptors 1 and 5. nih.gov

Ponesimod is a direct-acting S1P receptor modulator with a high affinity for the S1P1 receptor subtype. Its unique chemical structure allows for rapid elimination from the body.

Etrasimod is a selective modulator of S1P receptors 1, 4, and 5. Its distinct chemical structure allows it to directly target these receptors without the need for metabolic activation. researchgate.net

These structural variations are pivotal in determining the specific interactions each modulator has with the different S1P receptor subtypes, ultimately shaping their pharmacological and clinical profiles.

Comparative S1P Receptor Subtype Selectivity and Functional Profiles

The five known S1P receptor subtypes (S1P1-5) are expressed in various tissues and elicit distinct downstream effects. The selectivity of S1P modulators for these subtypes is a key determinant of their efficacy and safety.

Fingolimod is a non-selective modulator, binding to S1P1, S1P3, S1P4, and S1P5. neuro-sens.com While its therapeutic effects are primarily attributed to its action on S1P1, its engagement of other subtypes, particularly S1P3, has been linked to certain adverse effects.

In contrast, ozanimod and siponimod are selective for S1P1 and S1P5. nih.govneuro-sens.com This refined selectivity is a hallmark of the second-generation S1P modulators, aiming to retain the therapeutic benefits mediated by S1P1 while avoiding potential side effects associated with S1P3 activation. neuro-sens.com Ozanimod exhibits a 27-fold higher selectivity for S1P1 over S1P5. nih.gov

Ponesimod demonstrates high selectivity for the S1P1 receptor. frontiersin.orgEtrasimod is selective for S1P1, S1P4, and S1P5. researchgate.net

Functionally, all these modulators act as agonists at their respective S1P receptors. However, for the S1P1 receptor, this agonism leads to its internalization and degradation, effectively rendering the target cells, such as lymphocytes, unresponsive to the endogenous S1P gradient. This functional antagonism is the primary mechanism by which these drugs reduce circulating lymphocyte counts. A study demonstrated that ozanimod and other S1P receptor modulators like FTY720-p, siponimod, etrasimod, and ponesimod all bind to the same orthosteric site on S1P1 and S1P5 receptors. researchgate.netresearchgate.net

CompoundS1P Receptor Subtype Selectivity
FingolimodS1P1, S1P3, S1P4, S1P5
OzanimodS1P1, S1P5
SiponimodS1P1, S1P5
PonesimodS1P1
EtrasimodS1P1, S1P4, S1P5

Comparative Preclinical Pharmacokinetics and Metabolic Profiles

The pharmacokinetic and metabolic profiles of S1P modulators vary significantly, impacting their onset of action, duration of effect, and potential for drug-drug interactions.

Fingolimod , being a pro-drug, requires phosphorylation to become active, which can influence its pharmacokinetic variability. It has a long elimination half-life of 6 to 9 days. researchgate.net

Ozanimod is orally bioavailable and has a shorter elimination half-life of approximately 19-21 hours. frontiersin.orgneuro-sens.com However, it is metabolized into several active metabolites, with its major active metabolite, CC112273, having a long half-life of about 10 days. neuro-sens.comfda.gov The metabolism of ozanimod involves multiple enzyme systems. researchgate.net

Siponimod has a half-life of about 30 hours. frontiersin.org Its metabolism is primarily mediated by the CYP2C9 enzyme, necessitating genetic screening for poor metabolizers prior to treatment initiation.

Ponesimod is characterized by a relatively short half-life of approximately 33 hours, allowing for rapid elimination from the body upon discontinuation. frontiersin.org

Etrasimod has an elimination half-life of about 30 hours and does not have any major long-acting active metabolites. fda.gov

CompoundProdrugElimination Half-life (approx.)Key Metabolic Features
FingolimodYes6-9 daysRequires phosphorylation by sphingosine kinases. researchgate.net
OzanimodNo19-21 hours (parent)Metabolized into several active metabolites, with a major active metabolite having a long half-life (approx. 10 days). neuro-sens.comfda.gov
SiponimodNo30 hoursMetabolized by CYP2C9. frontiersin.org
PonesimodNo33 hoursRapid elimination. frontiersin.org
EtrasimodNo30 hoursNo major long-acting active metabolites. fda.gov

Distinctive Mechanistic Advantages and Disadvantages of Ozanimod in Preclinical Models

In preclinical models, ozanimod's distinct pharmacological profile translates into several mechanistic advantages and some theoretical disadvantages compared to other S1P modulators.

Advantages:

High Selectivity: Ozanimod's selectivity for S1P1 and S1P5 is a significant advantage. By avoiding S1P3, it is predicted to have a lower risk of certain cardiovascular side effects, such as bradycardia, that have been associated with less selective modulators like fingolimod. neuro-sens.com

Direct Action: As ozanimod does not require phosphorylation to be active, its onset of action may be more predictable and less dependent on the activity of sphingosine kinases compared to fingolimod. frontiersin.org

Central Nervous System Penetration: Ozanimod and its active metabolites can cross the blood-brain barrier. Its activity at S1P5 receptors, which are expressed on oligodendrocytes and astrocytes in the central nervous system, suggests a potential for direct neuroprotective effects, a feature that has been explored in preclinical models of demyelination.

Efficacy in Autoimmune Models: In preclinical models of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, ozanimod has been shown to reduce disease severity by limiting the infiltration of inflammatory cells into the central nervous system. frontiersin.org

Disadvantages:

Long-acting Metabolite: The presence of a major active metabolite with a long half-life means that the biological effects of ozanimod may persist for an extended period after drug discontinuation. neuro-sens.comfda.gov This could be a disadvantage in situations requiring rapid reversal of immunosuppression.

Complexity of Metabolism: The metabolism of ozanimod by multiple enzyme systems could increase the potential for drug-drug interactions. researchgate.net

Differential Receptor Down-Modulation and Signaling Pathways in Comparative Context

The primary mechanism of action for S1P modulators in autoimmune diseases involves the down-modulation of the S1P1 receptor on lymphocytes. Upon binding, the S1P1 receptor is internalized, ubiquitinated, and subsequently degraded, which prevents the lymphocytes from egressing from secondary lymphoid organs. This process of functional antagonism is a common feature of all S1P1-targeting modulators in this class. nih.gov

However, there is evidence for differential effects on receptor internalization and downstream signaling. For instance, while ozanimod induces the internalization of S1P1, it does not appear to cause the internalization of S1P5. This suggests that the signaling pathways activated by ozanimod at these two receptor subtypes may differ in their long-term consequences.

The S1P receptors couple to various G proteins to initiate intracellular signaling cascades. S1P1 exclusively couples to Gi, leading to the activation of downstream pathways such as the PI3K-Akt and Ras-MAPK pathways, which are involved in cell survival and proliferation. S1P2 and S1P3 can couple to multiple G proteins, including Gq and G12/13, which activate different signaling cascades. The selectivity of ozanimod for S1P1 and S1P5, which both couple to Gi, suggests a more focused downstream signaling profile compared to the broader signaling initiated by a non-selective modulator like fingolimod.

A study comparing etrasimod to fingolimod, ozanimod, and siponimod found that while all compounds had similar potency in promoting β-arrestin recruitment and S1P1 internalization, etrasimod was less potent in assays measuring S1P1-mediated G protein activation. researchgate.net This suggests that even among selective modulators, there can be subtle differences in their functional agonism and the balance of signaling through G protein-dependent and β-arrestin-dependent pathways. These differences in signaling may contribute to the distinct clinical profiles of these drugs.

Future Directions and Emerging Research Avenues for Ozanimod Hydrochloride

Elucidation of Novel S1P Receptor-Independent Mechanisms of Action

While the primary mechanism of ozanimod (B609803) is the modulation of S1P receptors 1 and 5, emerging research is beginning to investigate potential actions that are independent of this direct receptor engagement. These inquiries are largely exploratory but could unveil new dimensions of ozanimod's therapeutic effects. One area of interest is the potential for ozanimod or its metabolites to interact with intracellular signaling cascades downstream of other pathways. For instance, research into neuropathic pain models has suggested that ozanimod's effects on the descending pain modulatory system may involve the normalization of Type I interferon (IFN-I) signaling, which is downregulated by nerve injury. nih.govresearchgate.net While likely a consequence of S1PR1 antagonism in the rostral ventral medulla, this observation opens the door to investigating other potential indirect molecular interactions. nih.govresearchgate.net Future studies could employ proteomic and transcriptomic approaches in preclinical models to identify any off-target binding or signaling modulation, distinguishing these from the known effects of S1P receptor modulation.

Investigation of Potential Non-Canonical S1P Receptor Interactions

The classical understanding of S1P receptor signaling involves G-protein coupling. However, the concept of "non-canonical" signaling, where receptors engage with other proteins or pathways, is a growing field of research. Future investigations may explore whether ozanimod's interaction with S1P1 and S1P5 receptors could lead to biased agonism, preferentially activating certain downstream pathways over others. This could have implications for its therapeutic efficacy and side-effect profile. Furthermore, the interplay between S1P receptors and other signaling systems, such as mechanotransduction pathways and receptor tyrosine kinases, is an area ripe for exploration. nih.gov Research in this domain could uncover how ozanimod influences cellular responses to mechanical stress or growth factor signaling, which may be relevant in the context of tissue inflammation and repair.

Advanced Computational Modeling and In Silico Approaches for S1P Receptor Design

Computational modeling has already played a significant role in understanding the binding of ozanimod to S1P1 and S1P5 receptors. researchgate.net Future in silico research will likely focus on more dynamic and predictive models. Advanced molecular dynamics simulations can provide a deeper understanding of the conformational changes induced by ozanimod binding and how these changes translate into receptor activation or internalization. Furthermore, these models can be used to predict the effects of mutations in the S1P receptors on ozanimod binding and efficacy, potentially paving the way for personalized medicine approaches. Computational methods can also be employed to screen for novel S1P receptor modulators with even greater selectivity or specific signaling properties, aiding in the design of next-generation therapeutics. The use of techniques like absolute free energy perturbation can further validate and refine these predictive models. researchgate.net

Exploration of Combined Pharmacological Strategies in Preclinical Models

The potential for using ozanimod in combination with other therapeutic agents is a promising area of future research. In preclinical models of autoimmune diseases such as multiple sclerosis and inflammatory bowel disease, combining ozanimod with drugs that have complementary mechanisms of action could lead to synergistic effects. For example, pairing the lymphocyte-trafficking inhibition of ozanimod with a therapy that targets a different aspect of the inflammatory cascade could result in enhanced efficacy and potentially allow for lower doses of each agent, thereby reducing the risk of side effects. While clinical trials are exploring some combinations, further preclinical studies are warranted to systematically evaluate a broader range of combination therapies and to understand the molecular basis of any observed synergy. nih.govnih.govresearchgate.net

Development of Novel Analytical Techniques for Ozanimod and its Metabolites in Research Settings

The accurate quantification of ozanimod and its numerous metabolites in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. While standard methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are currently used, there is a continuous drive to develop more sensitive, rapid, and environmentally friendly analytical techniques. nih.gov Future research may focus on the development of "green" analytical methods that reduce the use of hazardous solvents. nih.gov Additionally, advanced techniques such as high-resolution mass spectrometry and novel sample preparation methods could enable more comprehensive metabolic profiling and the identification of previously unknown metabolites. The development of specific immunoassays or biosensors for real-time monitoring of ozanimod levels in research settings could also provide valuable insights into its dynamic pharmacological effects.

Expanding Mechanistic Understanding of S1P5 Receptor Modulation and its Biological Implications

Ozanimod is a selective modulator of both S1P1 and S1P5 receptors. nih.govportico.org While the role of S1P1 in lymphocyte trafficking is well-established, the functions of the S1P5 receptor are less understood. nih.govresearchgate.net S1P5 is primarily expressed on oligodendrocytes in the central nervous system and on natural killer (NK) cells. researchgate.netneurologylive.com Future research will undoubtedly focus on elucidating the specific downstream effects of ozanimod's modulation of S1P5. In the CNS, this could involve investigating its role in myelination, neuroprotection, and glial cell function. Understanding how ozanimod's interaction with S1P5 on NK cells influences their activity could also provide new insights into its immunomodulatory effects beyond lymphocyte sequestration. This line of inquiry is critical for a complete understanding of ozanimod's therapeutic profile and may reveal novel applications for S1P5-selective modulation.

Table of Research Findings on Ozanimod Hydrochloride and its Metabolites

Category Finding Reference
Metabolism Ozanimod is extensively metabolized into 14 identified metabolites, with two major active metabolites being CC112273 and CC1084037. nih.gov
Receptor Selectivity Ozanimod is a selective agonist for S1P1 and S1P5 receptors. nih.govportico.org
Pharmacodynamics Induces a reversible reduction in circulating B and CCR7+ T lymphocytes. nih.govnih.gov
Computational Analysis Molecular docking studies predict the binding of ozanimod to the orthosteric site of S1P1 and S1P5 receptors. researchgate.net
Long-Term Effects Long-term treatment is generally well-tolerated in clinical extension studies, with a decrease in peripheral lymphocyte count being an expected pharmacodynamic effect. nih.gov

| S1P5 Receptor | The S1P5 receptor is expressed on oligodendrocytes and natural killer cells, and its modulation by ozanimod is an area of ongoing research. | researchgate.netneurologylive.com |

Table of Chemical Compounds

Compound Name
This compound
CC112273
CC1084037
RP101124
RP101075
RP101509
RP101988
Fingolimod (B1672674)
Etrasimod
Siponimod
Ponesimod
Amiselimod
KRP-203
SEW2871
Yohimbine
Methysergide
Pseudoephedrine

Exploration of Ozanimod's Role in Emerging Preclinical Models of Neuroprotection and Regeneration

Beyond its well-established immunomodulatory effects, emerging preclinical research is beginning to uncover the potential neuroprotective and regenerative roles of this compound directly within the central nervous system (CNS). This research is critical for understanding if ozanimod's benefits extend beyond controlling peripheral inflammation to directly supporting neuronal health and repair. Ozanimod's ability to cross the blood-brain barrier allows it to interact with sphingosine-1-phosphate (S1P) receptors present on various CNS cells, including astrocytes and oligodendrocytes, suggesting a direct mechanism for these neuroprotective effects. nih.govfrontiersin.org

Preclinical studies in murine models have demonstrated that ozanimod can reduce axonal damage and preserve the morphology of CNS tissue following induced demyelination. nih.gov The compound's anti-inflammatory and neuroprotective qualities have been observed in ex vivo studies of experimental autoimmune encephalomyelitis (EAE) brains, a common model for multiple sclerosis. nih.gov These effects are hypothesized to be mediated, at least in part, through its activity as a selective agonist at S1P receptor subtypes 1 (S1PR1) and 5 (S1PR5). frontiersin.orgnih.gov S1PR1 is found on astrocytes and other neural cells, where it plays a role in neurogenesis, cell migration, and survival. frontiersin.org

Research in murine models of neuropathic pain has also provided evidence of ozanimod's direct neurological action. nih.gov Systemic administration of ozanimod was shown to reverse behavioral hypersensitivities caused by chronic nerve constriction and chemotherapy agents. nih.gov When injected directly into the rostral ventral medulla (RVM), a key area for pain modulation, ozanimod also reversed these hypersensitivities, indicating a direct role for S1PR1 in the descending pain modulatory system. nih.gov

The following table summarizes key findings from these emerging preclinical models:

Preclinical ModelKey FindingsPotential Mechanism of Action
Experimental Autoimmune Encephalomyelitis (EAE) Reduced axonal damage; Preserved CNS tissue morphology; Dampened neuroinflammation. nih.govDirect interaction with brain cells via S1PR5 signaling. nih.govnih.gov
Intracerebral Hemorrhage (ICH) in mice Improved neurobehavioral deficits; Reduced microglia activation and neutrophil infiltration; Decreased hematoma volume and brain edema; Mitigated neuronal cell death. frontiersin.orgresearchgate.netProtection of the blood-brain barrier; S1PR1 signaling on neural progenitors, astrocytes, and oligodendrocytes. frontiersin.org
Murine Models of Neuropathic Pain Reversed behavioral hypersensitivities from nerve injury and chemotherapy. nih.govRestoration of brainstem descending pain pathways via S1PR1 antagonism in the rostral ventral medulla (RVM). nih.gov

These preclinical studies provide a strong rationale for further investigation into the direct neuroprotective and potentially regenerative properties of this compound. The findings suggest that its therapeutic benefits may be multifaceted, combining peripheral immune modulation with direct, beneficial actions within the CNS to protect against neuronal damage and support endogenous repair mechanisms.

Q & A

Q. What is the molecular mechanism of action of ozanimod hydrochloride, and how does its receptor selectivity influence therapeutic outcomes?

this compound acts as a sphingosine 1-phosphate (S1P) receptor modulator, selectively targeting S1P1 and S1P5 subtypes. Its high affinity for S1P1 (EC50 = 1.03 nM) and S1P5 (EC50 = 8.6 nM) drives lymphocyte sequestration in lymphoid tissues, reducing peripheral inflammation. This selectivity minimizes off-target effects on S1P3, which is associated with cardiovascular risks . In experimental autoimmune encephalomyelitis (EAE) models, ozanimod reduced circulating lymphocytes, spinal inflammation, and neurofilament light chain (NfL) levels, supporting its efficacy in neuroinflammatory disorders .

Q. What experimental models have validated ozanimod’s efficacy in neuroinflammatory diseases?

Preclinical studies utilized the EAE model (mimicking multiple sclerosis) and the Cuprizone/Rapamycin demyelination model. Ozanimod (0.05–1 mg/kg orally for 14 days) reduced disease severity, spinal cord inflammation, and demyelination. In Cuprizone models, it preserved axonal integrity and reduced corpus callosum demyelination . These models confirmed dose-dependent efficacy, with 1 mg/kg showing the most significant reduction in NfL levels, a biomarker of neurodegeneration .

Q. How was ozanimod’s clinical efficacy established in phase 3 trials for ulcerative colitis (UC)?

The True North trial (NCT02435992) employed a randomized, double-blind, placebo-controlled design. Patients received this compound 1 mg (equivalent to 0.92 mg ozanimod) daily during a 10-week induction phase. Clinical remission rates were significantly higher with ozanimod (18.4% vs. 6.0% placebo; P < 0.001). Maintenance therapy (42 weeks) sustained remission (37.0% vs. 18.5% placebo; P < 0.001), validated by hierarchical testing of endoscopic and histologic endpoints .

Advanced Research Questions

Q. How do ozanimod’s active metabolites contribute to its pharmacokinetic and pharmacodynamic profile?

Ozanimod is metabolized into CC112273 and CC1084037, which exhibit similar S1P1/S1P5 activity. These metabolites interconvert via carbonyl reductases (CBR) and aldo-keto reductases (AKR1C1/1C2), with CC112273 being the predominant circulating species (50% of total radioactivity exposure). CYP2C8 further oxidizes CC112273 to RP101509, while gut microbiota contribute to reductive metabolism. Despite extensive metabolism, ozanimod itself accounts for only 6.7% of systemic exposure, necessitating metabolite monitoring in pharmacokinetic studies .

Q. What methodological challenges arise in interpreting ozanimod’s EC50 values across species, and how are they resolved?

Ozanimod’s EC50 for S1P5 varies significantly across species (0.61–15.9 nM), complicating translational predictions. In murine models, a D→E mutation in S1P5 reduced EC50 from 958 nM to 6.7 nM, aligning with human receptor affinity (8.6 nM). This highlights species-specific receptor structural variances, requiring careful selection of preclinical models and receptor-engineering approaches to improve cross-species validity .

Q. What long-term safety data support ozanimod’s use in chronic inflammatory conditions?

Interim analysis of the True North open-label extension (OLE) revealed sustained efficacy and safety over ~3 years. Annual endoscopic assessments showed stable mucosal healing, with exposure-adjusted incidence rates (EAIRs) for serious infections at 2.4/100 patient-years. Elevated liver enzymes (ALT/AST >3× ULN) occurred in 5.2% of patients, but no major cardiovascular events were reported, supporting its long-term tolerability .

Q. How does ozanimod’s pharmacokinetics respond to food intake, and what are the implications for dosing protocols?

A randomized crossover trial (N=24) found no clinically relevant food effect: AUC0–∞ and Cmax ratios (fed/fasted) for ozanimod and its metabolites fell within 0.80–1.25 equivalence limits. This allows flexible dosing without meal restrictions, simplifying adherence in clinical practice .

Q. What insights do lymphocyte subset analyses provide into ozanimod’s immunomodulatory effects?

Flow cytometry and epigenetic cell counting in a phase 1 study revealed dose-dependent reductions in CD19+ B cells (>75% with 1 mg) and CD3+ T cells. Naïve CD4+/CD8+ T cells decreased by ≥90%, while central memory T cells were more affected than effector memory subsets. Th17 cells showed greater reduction than T-regulatory cells, suggesting preferential modulation of pro-inflammatory pathways .

Data Contradiction Analysis

Q. How do conflicting reports on ozanimod’s cardiovascular safety inform risk mitigation strategies?

Early concerns about S1P receptor modulators and bradycardia were addressed in the True North and RADIANCE trials. No second-degree AV block occurred, and transient bradycardia was managed via dose titration. Post-hoc analyses of 12,600 patient-years confirmed stable blood pressure and heart rates over time, aligning with ozanimod’s S1P1/S1P5 selectivity and lack of S1P3 activity .

Methodological Recommendations

  • Dose Selection : Preclinical models suggest 1 mg/kg as optimal for neuroprotection, while clinical trials use 0.92 mg (equivalent to 1 mg hydrochloride) for UC and MS .
  • Metabolite Monitoring : Include CC112273 and CC1084037 in pharmacokinetic assays due to their prolonged activity .
  • Endpoint Stratification : Use hierarchical testing (clinical → endoscopic → histologic endpoints) to prioritize outcomes, as in the True North trial .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.